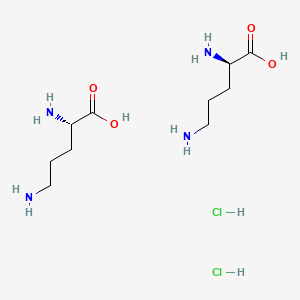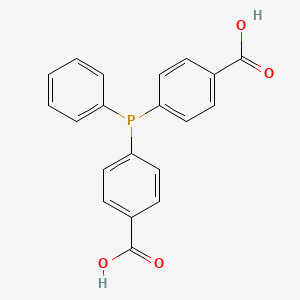![molecular formula C13H10 B3050040 3H-Benz[e]indene CAS No. 232-55-3](/img/structure/B3050040.png)
3H-Benz[e]indene
概要
説明
3H-Benz[e]indene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀ It consists of a benzene ring fused to an indene structure, forming a three-ring system
準備方法
Synthetic Routes and Reaction Conditions: 3H-Benz[e]indene can be synthesized through various methods. One common approach involves the reaction of the 2-naphthyl radical with allene or methylacetylene under high-temperature conditions (approximately 1300 ± 35 K). This reaction proceeds through the addition of the 2-naphthyl radical to the π-electron density of the allene or methylacetylene, followed by isomerization and ring closure, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar or petroleum, where it is found as a minor component. The isolation process requires careful separation techniques to obtain the pure compound .
化学反応の分析
Types of Reactions: 3H-Benz[e]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
科学的研究の応用
3H-Benz[e]indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, resins, and other materials due to its aromatic properties.
作用機序
The mechanism of action of 3H-Benz[e]indene involves its interaction with various molecular targets. For example, certain derivatives of this compound have been shown to modulate the activity of GABA_A receptors. These compounds can act as positive modulators by prolonging the mean open time duration of the receptor channels, similar to the action of neuroactive steroids .
類似化合物との比較
1H-Benz[f]indene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.
Indene: A simpler compound with a benzene ring fused to a cyclopentene ring.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon without the five-membered ring present in 3H-Benz[e]indene.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both five- and six-membered rings
特性
IUPAC Name |
3H-cyclopenta[a]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJQUFZLZTSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455336 | |
| Record name | 3H-Benz[e]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232-55-3 | |
| Record name | 3H-Benz[e]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




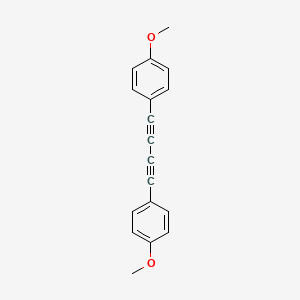
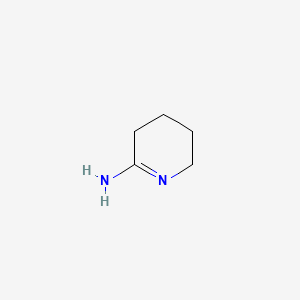

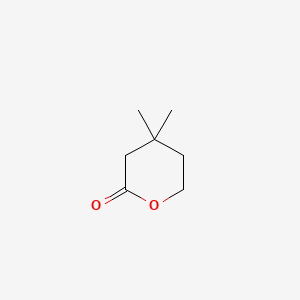
![5H-Pyridazino[4,5-b]indol-4-ol](/img/structure/B3049969.png)

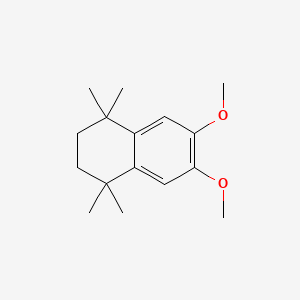
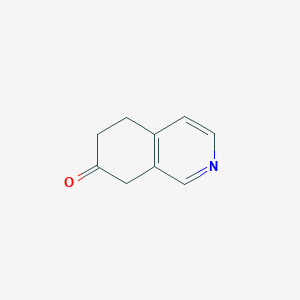
![(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione](/img/structure/B3049975.png)
